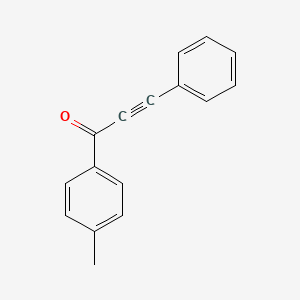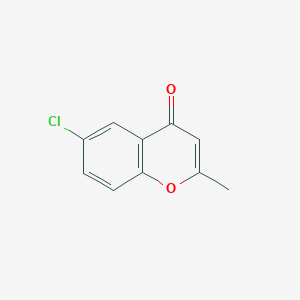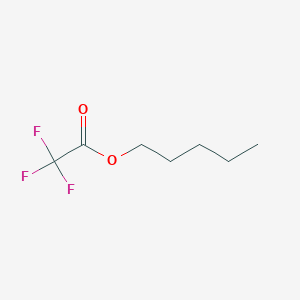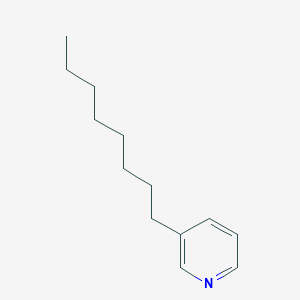![molecular formula C20H11Cl B1618961 6-Chlorobenzo[a]pyrene CAS No. 21248-01-1](/img/structure/B1618961.png)
6-Chlorobenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobenzo[a]pyrene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) with the chemical formula C20H11Cl. It is a yellow to brown crystalline compound with a distinct aromatic odor. This compound is known for its stability under normal conditions but can decompose under high temperatures and light exposure . It is primarily used as a reference standard in research and environmental monitoring to assess polycyclic aromatic hydrocarbon pollution in soil, water, and air .
Preparation Methods
The synthesis of 6-Chlorobenzo[a]pyrene typically involves the hydrogenation reduction of 1-chloro-6-nitrobenzene. This reaction requires an appropriate solvent and a hydrogenating agent, such as hydrogen gas and a catalyst . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound in sufficient quantities for research purposes .
Chemical Reactions Analysis
6-Chlorobenzo[a]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, catalysts, and oxidizing agents. For instance, the atmospheric oxidation of this compound initiated by hydroxyl radicals has been studied using density functional theory calculations . The major products formed from these reactions include benzo(a)pyrenols and other oxidized derivatives .
Scientific Research Applications
6-Chlorobenzo[a]pyrene has several scientific research applications:
Environmental Monitoring: It is used as an indicator compound to assess the pollution levels of polycyclic aromatic hydrocarbons in various environmental samples, including air, water, and soil.
Toxicological Studies: Research has shown that this compound exhibits stronger toxicity to human hepatic cells compared to its parent compound, benzo(a)pyrene. This makes it a valuable compound for studying the toxicological effects of chlorinated polycyclic aromatic hydrocarbons.
Analytical Chemistry: It is used as a reference standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to quantify the presence of polycyclic aromatic hydrocarbons in different samples.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[a]pyrene involves its interaction with molecular targets and pathways in biological systems. It has been found to produce stronger oxidative stress and inhibition effects on cell viability compared to benzo(a)pyrene . The compound significantly impairs the function of the mitochondrial electron transport chain and inhibits mitochondrial β-oxidation of fatty acids . Additionally, it disrupts nucleotide metabolism, glycerophospholipid metabolism, and amino acid metabolism in human hepatic cells .
Comparison with Similar Compounds
6-Chlorobenzo[a]pyrene is unique among chlorinated polycyclic aromatic hydrocarbons due to its specific structure and properties. Similar compounds include:
Benzo(a)pyrene: The parent compound of this compound, known for its carcinogenic properties.
7-Chlorobenzo(a)anthracene: Another chlorinated polycyclic aromatic hydrocarbon used in environmental and toxicological studies.
Other Cl-PAHs: Various chlorinated derivatives of polycyclic aromatic hydrocarbons that exhibit similar environmental and toxicological behaviors.
Properties
CAS No. |
21248-01-1 |
|---|---|
Molecular Formula |
C20H11Cl |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
6-chlorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11Cl/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |
InChI Key |
YBIBTKJSLUJSSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2Cl)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
21248-01-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B1618885.png)









![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)
